molecular formula C11H8F2N2O B6164498 3-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde CAS No. 1152508-45-6

3-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B6164498
CAS No.: 1152508-45-6
M. Wt: 222.2
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Description

3-(2,6-Difluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of the difluorophenyl group and the carbaldehyde functional group in this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 2,6-difluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized using a suitable cyclizing agent, such as acetic acid, to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Difluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially at the positions ortho to the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-(2,6-Difluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-(2,6-Difluorophenyl)-1-methyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,6-Difluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives, which can be explored for their chemical properties and reactivity.

    Biology: Pyrazole derivatives are known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound can be used as a lead compound for the development of new drugs.

    Medicine: It can be investigated for its potential therapeutic effects and used in drug discovery programs.

    Industry: It can be used in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the difluorophenyl group can enhance its binding affinity and specificity towards certain targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    3-(2,6-Difluorophenyl)-1H-pyrazole-4-carbaldehyde: Lacks the methyl group at the 1-position.

    3-(2,6-Difluorophenyl)-1-methyl-1H-pyrazole-4-methanol: Has a hydroxyl group instead of an aldehyde group at the 4-position.

    3-(2,6-Difluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Has a carboxylic acid group instead of an aldehyde group at the 4-position.

Uniqueness

3-(2,6-Difluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both the difluorophenyl group and the aldehyde group, which can impart distinct chemical and biological properties

Properties

CAS No.

1152508-45-6

Molecular Formula

C11H8F2N2O

Molecular Weight

222.2

Purity

95

Origin of Product

United States

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